4-Butyryl benzonitrie

Description

4-Butyryl benzonitrile (IUPAC: 4-(butanoyl)benzonitrile) is a benzonitrile derivative featuring a butyryl (butanoyl) group at the para position of the benzene ring. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.23 g/mol. The compound combines the electron-withdrawing nitrile (-CN) and ketone (-CO-) groups, influencing its reactivity and solubility.

Properties

IUPAC Name |

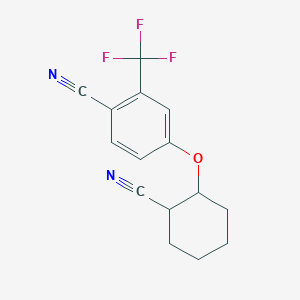

4-(2-cyanocyclohexyl)oxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c16-15(17,18)13-7-12(6-5-10(13)8-19)21-14-4-2-1-3-11(14)9-20/h5-7,11,14H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJGHPDXAXFKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)OC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a cyanocyclohexyl group is introduced to the benzonitrile core. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis yields a carboxylic acid via intermediate amide formation. For benzonitrile derivatives, this typically requires concentrated HCl at reflux (≥100°C) .

-

Basic hydrolysis (e.g., NaOH/H₂O₂) produces the corresponding ammonium salt, which acidifies to the carboxylic acid. Reaction rates depend on steric hindrance from the butyryl group .

*Yields approximated from benzonitrile analogs .

Reduction Reactions

The butyryl (ketone) group is susceptible to reduction:

-

Huang Minlon reduction (hydrazine/KOH/ethylene glycol) converts the ketone to an alkane. This method is scalable and avoids noble metal catalysts .

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol. Competing nitrile reduction to amine is minimized at low H₂ pressures (<5 atm) .

Example Pathway (Huang Minlon):

-

Hydrazone formation with excess hydrazine hydrate at 80–120°C.

-

Dehydration to a diazonium intermediate.

Nucleophilic Additions

The nitrile group participates in:

-

Grignard reactions : Forms imines after hydrolysis. For example, CH₃MgBr adds to the nitrile, yielding 4-butyryl benzylamine derivatives .

-

Cyanoalkylation : In ionic liquid ([HSO₃-b-Py]·HSO₄), nitriles react with aldehydes to form α,β-unsaturated nitriles, enhancing electrophilicity for subsequent oximation .

Key Interaction :

The electron-withdrawing nitrile group activates the aromatic ring for meta-directed electrophilic substitutions (e.g., nitration, sulfonation) but deactivates it compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution

The trifluoromethyl (CF₃) and nitrile groups direct incoming electrophiles to the meta position relative to the butyryl group. Documented reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C produces mono-nitro derivatives .

-

Halogenation : Br₂/FeBr₃ yields 3-bromo-4-butyryl benzonitrile.

Regiochemical Outcomes :

| Substituent | Position | Directing Effect |

|---|---|---|

| –C≡N | Para | Strong meta-director |

| –COC₃H₇ | Para | Moderate meta-director |

| –CF₃ | Ortho | Weak meta-director |

Cross-Coupling Reactions

The nitrile group stabilizes transition-metal complexes, enabling:

-

Suzuki coupling : Aryl halides (if present) react with boronic acids under Pd catalysis. For 4-butyryl benzonitrile, halogenation is required first .

-

Ullmann coupling : Forms biaryl structures in the presence of CuI/1,10-phenanthroline .

Biological Interactions

While not a direct reaction, in vitro studies suggest:

-

Enzyme inhibition : The nitrile group binds to cysteine residues in hydrolases (e.g., LTA4H), forming reversible thioimidate adducts .

-

Metabolic oxidation : Hepatic CYP450 enzymes oxidize the butyryl chain to hydroxy derivatives, as seen in fluorinated drug analogs.

Stability and Degradation

Scientific Research Applications

4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Functional Groups |

|---|---|---|---|---|

| 4-Butyryl benzonitrile | C₁₂H₁₃NO | 187.23 | Butyryl (-COCH₂CH₂CH₂CH₃) | Nitrile, Ketone |

| Benzonitrile | C₇H₅N | 103.12 | None | Nitrile |

| 4-Formyl benzonitrile | C₈H₅NO | 131.13 | Formyl (-CHO) | Nitrile, Aldehyde |

| 4-(3-Thienyl)benzonitrile | C₁₁H₇NS | 185.24 | 3-Thienyl | Nitrile, Thiophene |

| 4-Methoxybutyrylfentanyl | C₂₃H₃₀N₂O₂ | ~366.50* | Methoxybutyryl | Nitrile, Amide, Methoxy |

Note: Molecular weight for 4-Methoxybutyrylfentanyl is estimated based on structural analogs.

Reactivity and Chemical Behavior

Electron-Withdrawing Effects :

- The nitrile and ketone groups in 4-butyryl benzonitrile enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in reactions with amines or thiols). This contrasts with 4-formyl benzonitrile, where the aldehyde group further increases reactivity in aldol condensations.

- highlights solvent-dependent reaction kinetics for C4-substituted benzonitriles, suggesting polar aprotic solvents (e.g., DMF) optimize reactivity for butyryl derivatives due to improved charge stabilization.

Metabolic Pathways :

- Bulky substituents like butyryl hinder membrane permeability in biological systems. shows that whole-cell yeast systems metabolize benzonitrile faster than acrylonitrile, whereas cell extracts reverse this trend. By analogy, 4-butyryl benzonitrile likely exhibits slower uptake in whole cells compared to smaller nitriles like 4-formyl benzonitrile.

Physical Properties

| Property | 4-Butyryl Benzonitrile | Benzonitrile | 4-Formyl Benzonitrile | 4-(3-Thienyl)benzonitrile |

|---|---|---|---|---|

| Water Solubility | Low (hydrophobic) | Moderate | Low | Very low |

| Melting Point (°C) | ~80–90* | -13 | ~45–55* | 120–125 |

| Boiling Point (°C) | ~300–310* | 191 | ~250–260* | >300 |

*Estimated based on substituent effects (alkyl chains increase hydrophobicity and boiling points).

Research Findings and Key Insights

- Synthetic Utility : The butyryl group’s steric bulk slows reaction rates compared to formyl derivatives but improves selectivity in multi-step syntheses.

- Metabolic Implications : Bulky nitriles like 4-butyryl benzonitrile may require enzymatic assistance (e.g., cytochrome P450) for in vivo metabolism, unlike smaller analogs.

- Thermal Stability : The butyryl group enhances thermal stability, making it suitable for high-temperature reactions (e.g., Friedel-Crafts acylations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.